molecular formula C13H19NO5S B7571916 Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate

Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate

Cat. No. B7571916
M. Wt: 301.36 g/mol
InChI Key: APVOUDKAFROCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, also known as PPSA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPSA belongs to the class of sulfonamide compounds, which have been widely used in the development of drugs targeting various diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in pH, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has been shown to have several biochemical and physiological effects, including the inhibition of CAIX activity, induction of apoptosis, and cell cycle arrest. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate is its potent anti-cancer activity against various cancer cell lines. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate also exhibits a high degree of selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate is its poor water solubility, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate. One potential area of research is the development of more efficient synthesis methods for Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, which can improve its yield and purity. Another area of research is the development of novel drug delivery systems for Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, which can improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate the potential of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate in combination with other anti-cancer drugs, which can enhance its anti-cancer activity and reduce the risk of drug resistance.

Synthesis Methods

Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate can be synthesized through a multistep process involving the reaction of 4-propoxyaniline with chlorosulfonic acid, followed by the reaction with ethyl glyoxylate. The final product is obtained after purification through recrystallization.

Scientific Research Applications

Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-3-9-19-11-5-7-12(8-6-11)20(16,17)14-10-13(15)18-4-2/h5-8,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVOUDKAFROCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate

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